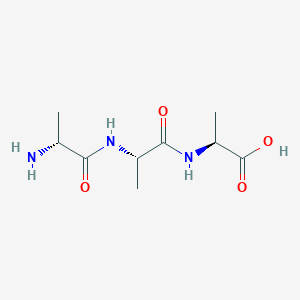

H-D-Ala-Ala-Ala-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ala-Ala-Ala-OH typically involves the stepwise addition of alanine residues to a growing peptide chain. This can be achieved through solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. In SPPS, the first alanine residue is attached to a solid resin, and subsequent alanine residues are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions often involve the use of anhydrous solvents like dimethylformamide (DMF) and are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. In solution-phase synthesis, the alanine residues are coupled in solution using similar coupling reagents and solvents. The choice of method depends on the desired scale of production and the purity requirements of the final product .

化学反応の分析

Types of Reactions

H-D-Ala-Ala-Ala-OH can undergo various chemical reactions, including:

Oxidation: The amino groups in the peptide can be oxidized to form corresponding oxo derivatives.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The amino groups can participate in substitution reactions with electrophiles, forming new amide or ester bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carbonyl groups can produce alcohols .

科学的研究の応用

H-D-Ala-Ala-Ala-OH has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for more complex peptides.

Biology: The compound is used in studies of protein-protein interactions and enzyme-substrate specificity.

Medicine: this compound is investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of peptide-based materials and as a standard in analytical techniques

作用機序

The mechanism of action of H-D-Ala-Ala-Ala-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor of enzymes involved in peptide metabolism. The pathways involved include the binding of the peptide to the active site of the enzyme, leading to either catalysis or inhibition of the enzymatic activity .

類似化合物との比較

Similar Compounds

H-D-Ala-D-Ala-OH: This compound is similar in structure but contains a D-alanine residue, which affects its biological activity and interactions with enzymes.

H-D-Ala-OH: A simpler compound with a single alanine residue, used as a building block in peptide synthesis.

Uniqueness

H-D-Ala-Ala-Ala-OH is unique due to its tripeptide structure, which allows it to participate in more complex interactions and reactions compared to simpler peptides. Its specific sequence of alanine residues also imparts distinct properties that are valuable in various research and industrial applications .

生物活性

H-D-Ala-Ala-Ala-OH, also known as D-Alanine tripeptide, is a biologically active compound that has garnered attention for its potential applications in various fields, including pharmacology and nutrition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C₉H₁₇N₃O₄

Molecular Weight: 231.25 g/mol

CAS Number: 1114-94-9

Density: 1.227 g/cm³

Boiling Point: 566.5°C at 760 mmHg

This compound functions primarily through its role as a peptide in various biological processes:

- Antimicrobial Activity : D-Alanine derivatives, including this compound, have been shown to exhibit antimicrobial properties. They can bind to bacterial cell walls, inhibiting the synthesis of peptidoglycan, which is crucial for bacterial integrity .

- Metabolic Role : This tripeptide is involved in the alanine-glucose cycle, where it plays a significant role in gluconeogenesis and energy metabolism. It acts as a carrier for glucose-derived carbon skeletons, facilitating glucose synthesis in the liver .

- Neurotransmission and Muscle Function : Research indicates that alanine and its derivatives can influence neurotransmitter release and muscle function by modulating excitatory and inhibitory signals within neural pathways .

In Vitro Studies

Several studies have investigated the biological activities of this compound:

- Antifungal Properties : A study on amino acid ester conjugates revealed that H-D-Ala-OH exhibited antifungal activity when conjugated with other active compounds. This suggests potential for developing antifungal agents based on this tripeptide .

- Cell Metabolism : Research has shown that supplementation with β-alanine can increase carnosine levels in muscle tissue, which may help reduce fatigue in athletes. This highlights the importance of D-alanine in muscle metabolism and performance enhancement .

In Vivo Studies

Case studies demonstrate the efficacy of this compound in various biological contexts:

- Athletic Performance : In a controlled trial involving athletes, supplementation with D-alanine was associated with improved exercise performance and reduced perceived exertion during high-intensity workouts .

- Gut Health : Investigations into the role of amino acids like D-alanine suggest that they may positively influence gut microbiota composition and metabolic health, potentially leading to enhanced nutrient absorption and overall health benefits .

Summary of Findings

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5+,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXHQQCXAJARLQ-SRQIZXRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。